molecular formula C16H15Cl2NO3S B5769752 methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No. B5769752
M. Wt: 372.3 g/mol
InChI Key: ZSXNFSPFAOPHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, also known as Diclazuril, is a chemical compound that belongs to the benzene and thiophene class of organic compounds. It is commonly used in veterinary medicine as an antiprotozoal agent to treat coccidiosis in livestock.

Mechanism of Action

Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate works by inhibiting the mitochondrial ATP synthesis in the coccidian parasite, leading to the death of the parasite. It also disrupts the parasite's ability to replicate and invade host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. It is rapidly absorbed and distributed in the body, with the highest concentrations found in the liver and kidneys. It is metabolized by the liver and excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been widely used in laboratory experiments due to its high efficacy against coccidian parasites and low toxicity in animals. However, its use is limited by its high cost and limited availability in some regions.

Future Directions

1. Investigation of the potential use of diclazuril in the treatment of other parasitic infections.
2. Development of more cost-effective synthesis methods for diclazuril.
3. Investigation of the long-term effects of diclazuril on animal health and the environment.
4. Development of alternative antiprotozoal agents with improved efficacy and safety profiles.
5. Investigation of the potential use of diclazuril in human medicine.
In conclusion, diclazuril is a promising antiprotozoal agent that has been extensively studied for its efficacy against coccidian parasites in livestock. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well documented. Further research is needed to explore its potential use in the treatment of other parasitic infections and to develop more cost-effective synthesis methods.

Synthesis Methods

Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is synthesized by the reaction of 2,6-dichlorobenzoyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base, followed by the reaction of the resulting acid chloride with methylamine.

Scientific Research Applications

Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been extensively studied for its antiprotozoal activity against various species of coccidia in livestock. It has also been investigated for its potential use in the treatment of other parasitic infections such as cryptosporidiosis and toxoplasmosis.

properties

IUPAC Name

methyl 2-[[2-(2,6-dichlorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-3-9-7-11(16(21)22-2)15(23-9)19-14(20)8-10-12(17)5-4-6-13(10)18/h4-7H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXNFSPFAOPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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